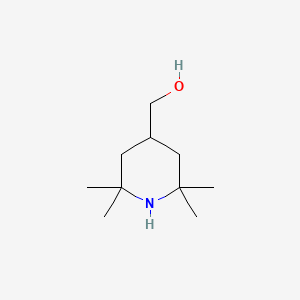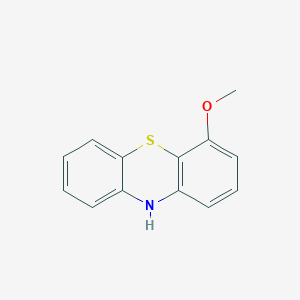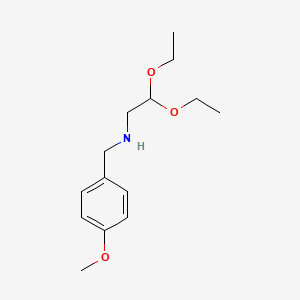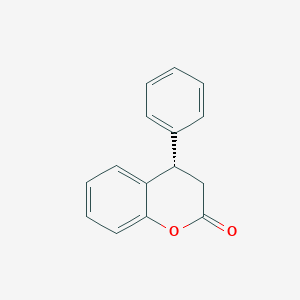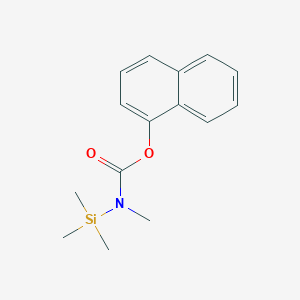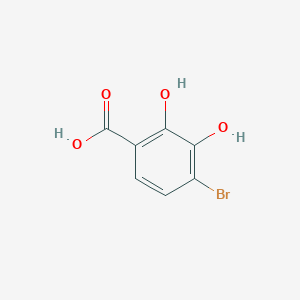
7-异丙基-3-苯基-2-硫代-2,3,5,6,7,8-六氢-1H-9-噻-1,3,7-三氮-芴-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that contains several functional groups including an isopropyl group, a phenyl group, and a thioxo group. It also features a hexahydro-1H-9-thia-1,3,7-triaza-fluoren-4-one moiety, which is a type of heterocyclic compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the thioxo group might be susceptible to reactions with nucleophiles, and the phenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on its functional groups. For example, the presence of a phenyl group might make the compound relatively nonpolar and insoluble in water .科学研究应用
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell walls and membranes, disrupting their integrity and leading to cell death. Studies have demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antibiotics .
Anticancer Research
The compound’s ability to induce apoptosis in cancer cells has been a significant focus of research. It targets specific pathways involved in cell proliferation and survival, making it effective against various cancer cell lines. Its potential to be used in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance is also being explored .
Anti-inflammatory Applications
Research has indicated that this compound can inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition reduces the production of pro-inflammatory mediators, suggesting its potential use in treating chronic inflammatory diseases like arthritis and inflammatory bowel disease .
Neuroprotective Effects
The neuroprotective properties of this compound are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It appears to protect neurons from oxidative stress and apoptosis, possibly by modulating signaling pathways and reducing the accumulation of toxic proteins .
Photodynamic Therapy
In photodynamic therapy (PDT), this compound can be used as a photosensitizer. Upon activation by light, it produces reactive oxygen species that can kill cancer cells or pathogens. This application is being explored for its potential in treating skin cancers and infections.
These diverse applications highlight the compound’s versatility and potential in various fields of scientific research. Each application is supported by ongoing studies and holds promise for future therapeutic developments.
Source Source Source Source : Source : Source : Source : Source
安全和危害
未来方向
作用机制
Target of Action
It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
Compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to induce a range of biochemical changes.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by similar compounds , it is likely that this compound affects multiple pathways, leading to diverse downstream effects.
Result of Action
Similar compounds have been found to exhibit a range of biological activities , suggesting that this compound may have diverse molecular and cellular effects.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-Isopropyl-3-phenyl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-9-thia-1,3,7-triaza-fluoren-4-one involves the condensation of 2-aminothiophenol with 2,4-pentanedione followed by cyclization and subsequent reaction with isopropyl iodide and phenyl magnesium bromide.", "Starting Materials": [ "2-aminothiophenol", "2,4-pentanedione", "isopropyl iodide", "phenyl magnesium bromide" ], "Reaction": [ "Step 1: Condensation of 2-aminothiophenol with 2,4-pentanedione in the presence of a base such as sodium ethoxide to form 7-isopropyl-3-phenyl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-9-thia-1,3,7-triaza-fluoren-4-one.", "Step 2: Cyclization of the intermediate product formed in step 1 by heating with acetic anhydride and a catalytic amount of sulfuric acid to form the desired product.", "Step 3: Reaction of the product obtained in step 2 with isopropyl iodide and phenyl magnesium bromide in the presence of a palladium catalyst to form the final product, 7-Isopropyl-3-phenyl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-9-thia-1,3,7-triaza-fluoren-4-one." ] } | |
CAS 编号 |
6140-67-6 |
分子式 |
C18H19N3OS2 |
分子量 |
357.5 g/mol |
IUPAC 名称 |
4-phenyl-11-propan-2-yl-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C18H19N3OS2/c1-11(2)20-9-8-13-14(10-20)24-16-15(13)17(22)21(18(23)19-16)12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,19,23) |
InChI 键 |
IBBKVEABWQORAT-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4 |
规范 SMILES |
CC(C)N1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



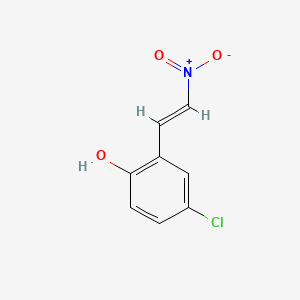
![Methyl [(2-hydroxyethyl)sulfanyl]acetate](/img/structure/B3054563.png)
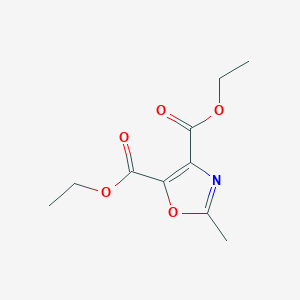
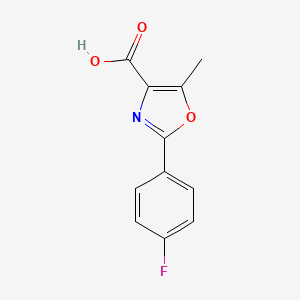
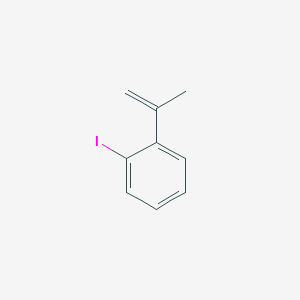
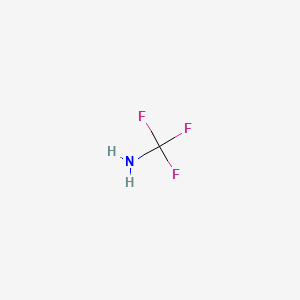
![4-[(2,4-Dimethylphenyl)methyl]-2,5-dimethylpyridine](/img/structure/B3054571.png)
